molecular formula C12H11BrN2O B11844590 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine

5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine

Cat. No.: B11844590
M. Wt: 279.13 g/mol
InChI Key: ANBYUNKKGIZTPE-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine (CAS: 4319-87-3) is a substituted pyrimidine derivative with the molecular formula C₁₂H₁₂BrN₂O. Its structure features a bromine atom at position 5, a methoxy group at position 4, a methyl group at position 6, and a phenyl ring at position 2 (Figure 1). Pyrimidines are pivotal in medicinal chemistry due to their role as scaffolds in drugs targeting kinases, receptors, and nucleic acids .

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

5-bromo-4-methoxy-6-methyl-2-phenylpyrimidine

InChI

InChI=1S/C12H11BrN2O/c1-8-10(13)12(16-2)15-11(14-8)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

ANBYUNKKGIZTPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve a base and a solvent such as DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions with aryl boronic acids produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidines

Halogen-Substituted Pyrimidines

5-Bromo-2-chloro-4-methylpyrimidine (CAS: 633328-95-7)
  • Similarity Score : 0.85 (structural overlap due to Br/Cl and methyl groups) .
  • The absence of a methoxy group may also affect electronic properties.
  • Applications : Intermediate in antiviral and anticancer agents .
5-Bromo-4,6-dimethoxypyrimidine (CAS: 36082-45-8)
  • Similarity Score : 0.79 .
  • Key Differences : Dual methoxy groups at positions 4 and 6 increase electron density, enhancing nucleophilic reactivity. The lack of a phenyl or methyl group simplifies the structure, favoring solubility but reducing steric complexity.
  • Research Findings: Used in synthesizing kinase inhibitors; dimethoxy variants exhibit improved metabolic stability compared to mono-methoxy derivatives .

Amino-Substituted Pyrimidines

2-Amino-5-bromo-4-methoxypyrimidine (CAS: 14001-66-2)
  • Similarity Score : 0.79 .
  • Key Differences: An amino group at position 2 introduces hydrogen-bonding capability, critical for interactions with biological targets like DNA. The absence of a methyl group (position 6) reduces hydrophobicity.
  • Spectroscopic Insights: Quantum chemical studies show amino groups at position 2 significantly alter charge distribution and dipole moments compared to phenyl-substituted analogs .

Phenyl-Substituted Pyrimidines

5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine (CAS: 282543-39-9)
  • Similarity Score : Structural alignment ~0.80 (estimated based on substituents) .
  • Key Differences: A phenyl group at position 6 (vs. The amino group at position 2 enhances solubility in polar solvents.
  • Applications : Investigated in kinase inhibitor development due to dual aromatic systems .

Dichloro-Methoxy Pyrimidines

4,6-Dichloro-5-methoxypyrimidine (CAS: Not specified)
  • Key Differences : Chlorine atoms at positions 4 and 6 increase electrophilicity, favoring nucleophilic substitution reactions. The methoxy group at position 5 stabilizes the ring electronically .
  • Structural Insights : Crystal packing reveals Cl···N interactions (3.09–3.10 Å), stabilizing a 3D framework absent in brominated analogs .

Data-Driven Comparison of Key Properties

Table 2: Comparative Analysis of Selected Pyrimidines

Compound (CAS) Substituents Molecular Weight Similarity Score Key Applications
4319-87-3 (Target) 5-Br, 4-OCH₃, 6-CH₃, 2-Ph 203.04 - Ligand synthesis, drug intermediates
633328-95-7 5-Br, 2-Cl, 4-CH₃ 207.48 0.85 Antiviral agents
36082-45-8 5-Br, 4,6-OCH₃ 233.03 0.79 Kinase inhibitors
14001-66-2 2-NH₂, 5-Br, 4-OCH₃ 204.01 0.79 DNA-targeting agents
282543-39-9 5-Br, 4-OCH₃, 6-Ph, 2-NH₂ 287.13 ~0.80 Kinase inhibition

Research Findings and Mechanistic Insights

  • Electronic Effects: Methoxy and bromine groups in the target compound create an electron-deficient ring, favoring interactions with electron-rich biological targets. Amino or phenyl groups in analogs modulate this effect .
  • Synthetic Accessibility : Brominated pyrimidines are typically synthesized via nucleophilic substitution or Suzuki coupling. For example, 5-bromo-2-chloro derivatives are precursors for cross-coupling reactions .
  • Stability : Dichloro-methoxy pyrimidines exhibit enhanced crystallinity due to halogen bonding, whereas brominated analogs may show higher lipophilicity .

Biological Activity

5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The presence of bromine, methoxy, and phenyl groups enhances its chemical reactivity and biological potential.

Biological Activities

1. Anticancer Activity
Research indicates that derivatives of pyrimidines exhibit potent anticancer properties. For instance, studies have shown that compounds similar to 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (nM)Mechanism of Action
Compound AMDA-MB-435 (Breast)9.0Microtubule depolymerization
Compound BHeLa (Cervical)15.0Apoptosis induction
5-Bromo...A549 (Lung)TBDTBD

2. Antimicrobial Properties
Pyrimidine derivatives, including 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine, have demonstrated antimicrobial activities against various pathogens. Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) µg/mLActivity Level
Staphylococcus aureus4Moderate
Escherichia coli8Significant
Candida albicans16Moderate

The biological activity of 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine is primarily attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis. For example, it may act as a competitive inhibitor at the active sites of kinases or other regulatory enzymes.

Receptor Modulation: It can also modulate receptor activity, influencing signaling pathways that control cell growth and differentiation. This modulation can lead to enhanced apoptosis in cancer cells or reduced inflammatory responses in immune cells.

Case Studies

  • Antitumor Efficacy Study
    A study evaluated the antiproliferative effects of various pyrimidine derivatives on MDA-MB-435 breast cancer cells. The results indicated that compounds with similar structures to 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine exhibited IC50 values as low as 9 nM, demonstrating significant potency against tumor growth .
  • Antimicrobial Evaluation
    In another study, a series of pyrimidine derivatives were screened for their antimicrobial activities against common pathogens such as E. coli and S. aureus. The findings revealed that certain derivatives showed promising activity with MIC values indicating effective inhibition of bacterial growth .

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